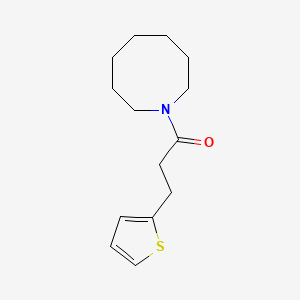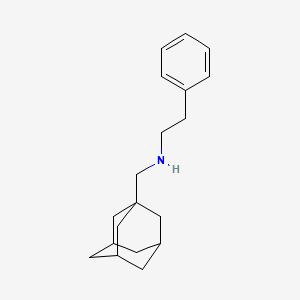
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, commonly known as Pyrovalerone, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that acts as a stimulant and is known for its euphoric effects. Pyrovalerone was first synthesized in the 1960s and has since been used for various scientific research applications.
Mecanismo De Acción
Pyrovalerone acts as a stimulant by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which means that more dopamine is available to bind to dopamine receptors. This leads to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects
Pyrovalerone has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause sweating and tremors. It also has a number of effects on the central nervous system, including increased alertness, focus, and energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyrovalerone in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, Pyrovalerone is a psychoactive drug and can have a number of side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Pyrovalerone. One area of interest is the development of new drugs that can target dopamine receptors in the brain. Another area of interest is the use of Pyrovalerone in the treatment of addiction and other neurological disorders. Finally, there is a need for further research on the long-term effects of Pyrovalerone use, particularly in relation to addiction and other neurological disorders.
Métodos De Síntesis
Pyrovalerone can be synthesized using a variety of methods. One common method involves the reaction of 2-thiophenecarboxylic acid with 1-pyrrolidin-1-ylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield Pyrovalerone.
Aplicaciones Científicas De Investigación
Pyrovalerone has been used in various scientific research applications, including studies on the central nervous system and drug addiction. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders.
Propiedades
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUCENNKVOERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)
